molecular formula C9H14O3 B188644 Methyl 1-oxaspiro[2.5]octane-2-carboxylate CAS No. 33717-87-2

Methyl 1-oxaspiro[2.5]octane-2-carboxylate

Cat. No. B188644
CAS RN: 33717-87-2
M. Wt: 170.21 g/mol
InChI Key: NJSZVKRLALSUAD-UHFFFAOYSA-N
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Description

“Methyl 1-oxaspiro[2.5]octane-2-carboxylate” is a chemical compound with the molecular formula C9H14O3 . It has a molecular weight of 170.21 g/mol .


Synthesis Analysis

A structural and conformational analysis of 1-oxaspiro[2.5]octane derivatives was performed using 1H, 13C, and 15N NMR spectroscopy . The relative configuration and preferred conformations were determined by analyzing the homonuclear coupling constants and chemical shifts of the protons and carbon atoms in the aliphatic rings .


Molecular Structure Analysis

The InChI code for “Methyl 1-oxaspiro[2.5]octane-2-carboxylate” is 1S/C9H14O3/c1-11-8(10)7-9(12-7)5-3-2-4-6-9/h7H,2-6H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 1-oxaspiro[2.5]octane-2-carboxylate” has a molecular weight of 170.21 g/mol . It has a topological polar surface area of 38.8 Ų . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It also has 2 rotatable bonds .

Scientific Research Applications

Dipeptide Synthons

  • Methyl 1-oxaspiro[2.5]octane-2-carboxylate derivatives, like methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, are used as novel dipeptide synthons in peptide synthesis. These compounds have shown potential in creating analogues of complex molecules, such as antibiotics, due to their unique structural properties (Suter et al., 2000).

Synthesis of Bioactive Compounds

  • This compound is instrumental in synthesizing functionalized 2-oxaspiro[4.4]nonane and 2-oxabicyclo[3.3.0]octane derivatives, which are structural sub-units in several classes of bioactive compounds. The nucleophilic ring-opening reactions of related epoxides lead to these significant structural components (Santos et al., 2000).

Structural and Conformational Analysis

  • Research has been conducted to analyze the structure and conformation of methyl 1-oxaspiro[2.5]octane-2-carboxylate derivatives using NMR spectroscopy. This is crucial in understanding the steric and electronic effects of substituents on these molecules, which is important in designing more effective synthetic routes and predicting reactivity (Montalvo-González & Ariza-Castolo, 2012).

Enzymatic Detoxification

  • The compound has been studied for its interactions with yeast epoxide hydrolase (YEH) from Rhodotorula glutinis. Understanding the stereochemical preference of YEH for certain epimers of methyl 1-oxaspiro[2.5]octane-2-carboxylate aids in enzymatic detoxification processes, particularly in biologically active spiroepoxide compounds (Weijers et al., 2005; Weijers et al., 2007).

Synthesis of Multifunctional Modules for Drug Discovery

  • Novel classes of compounds, including thia/oxa-azaspiro[3.4]octanes, which are synthesized through robust routes using methyl 1-oxaspiro[2.5]octane-2-carboxylate derivatives, act as multifunctional, structurally diverse modules in drug discovery. This highlights the compound's role in developing new pharmaceutical agents (Li et al., 2013).

Safety And Hazards

The safety information for “Methyl 1-oxaspiro[2.5]octane-2-carboxylate” indicates that it has some hazards associated with it. The GHS pictograms indicate a signal word of “Warning” with hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 1-oxaspiro[2.5]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-11-8(10)7-9(12-7)5-3-2-4-6-9/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSZVKRLALSUAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2(O1)CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-oxaspiro[2.5]octane-2-carboxylate

CAS RN

33717-87-2
Record name Methyl 1-oxaspiro(2.5)octane-2-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033717872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC195104
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195104
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
T Sugita, N Nishio, K Ichikawa - 1982 - pascal-francis.inist.fr
Keyword (fr) CONFIGURATION ABSOLUE HETEROCYCLE OXYGENE CYCLE 3 CHAINONS SPIRANE ENANTIOMERE (-) SPECTRE RMN SYNTHESE ASYMETRIQUE …
Number of citations: 4 pascal-francis.inist.fr
M Curini, F Epifano, MC Marcotullio… - European Journal of …, 2002 - Wiley Online Library
The results of the reaction between ethyl diazoacetate and carbonyl compounds catalysed by lanthanide triflates are described. Aldehydes, and α‐unsubstituted and α‐monosubstituted …
A Sekiguchi, W Ando - Bulletin of the Chemical Society of Japan, 1982 - journal.csj.jp
Cyclic silyl diazo compounds, 1-diazo-2,2-diphenyl-4-bromo-1,2-dihydro-2-silanaphthalene, 6-diazo-1,1-dimethyl-2,3,4,5-tetraphenylsilacyclohexa-2,4-diene, and 10-diazo-9,9-dimethyl…
Number of citations: 6 www.journal.csj.jp
Y Inouye, K Takaya, H Kakisawa - Bulletin of the Chemical Society of …, 1983 - journal.csj.jp
N-Methyl-α-methoxycarbonylmethanimine N-oxide, Z configuration in crystal, was found to exhibit a facile equilibration with its E-isomer in solution. The configuration of N-t-butyl …
Number of citations: 30 www.journal.csj.jp
T Agawa, M Ishikawa, M Komatsu… - Bulletin of the Chemical …, 1982 - journal.csj.jp
The olefins which are vicinally substituted by amino and phenylthio groups showed the reactivity as an enamine in the reactions with heterocumulenes and in cycloadditions with a 1,3-…
Number of citations: 3 www.journal.csj.jp
T SUGITA, N Nishio… - Bulletin of the …, 1982 - Chemical Society of Japan.
Number of citations: 0

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